molecular formula C19H18FNO3 B2523750 N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1211726-29-2

N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No. B2523750
CAS RN: 1211726-29-2
M. Wt: 327.355
InChI Key: UKESPFWQHXIJBN-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving “N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide” are not specified in the search results .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include aspects such as its form, molecular weight, and empirical formula. For “(1-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride”, a related compound, it is a solid with a molecular weight of 201.67 and an empirical formula of C10H12FN · HCl .

Scientific Research Applications

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) cross-coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the coupling of aryl or vinyl boron compounds with aryl or vinyl halides or triflates. The success of SM coupling lies in its mild reaction conditions, functional group tolerance, and environmentally benign organoboron reagents. This compound can serve as a valuable boron reagent in SM coupling reactions .

Anti-Inflammatory and Analgesic Activities

Derivatives of this compound have shown promising biological potential. For instance, (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide exhibited anti-inflammatory and analgesic activities. Similarly, (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide demonstrated similar properties .

Synthesis and Applications

The target compound can be synthesized from commercially available 1-(methoxycarbonyl)cyclopropane-1-carboxylic acid via multi-step nucleophilic substitution reactions. Its applications extend beyond SM coupling to other areas of organic synthesis .

Protodeboronation Reactions

Protodeboronation, a process involving boron ate complex formation, can be explored using this compound. For example, less nucleophilic boron reagents have been used to prevent aryl addition to lactam moieties, leading to the synthesis of indolizidine derivatives .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. Unfortunately, the mechanism of action for “N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide” is not provided in the search results .

properties

IUPAC Name

N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FNO3/c20-14-7-5-13(6-8-14)19(9-10-19)12-21-18(22)17-11-23-15-3-1-2-4-16(15)24-17/h1-8,17H,9-12H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKESPFWQHXIJBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)C2COC3=CC=CC=C3O2)C4=CC=C(C=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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